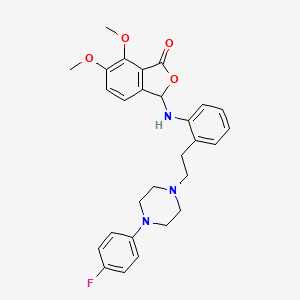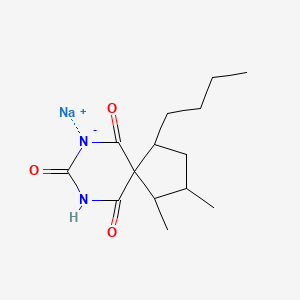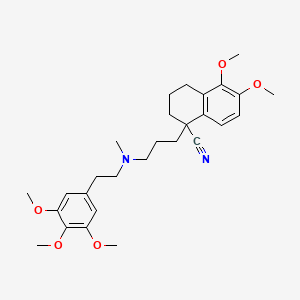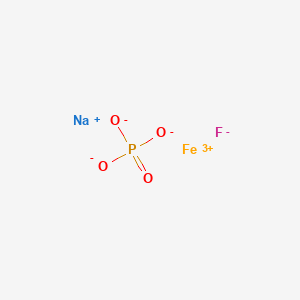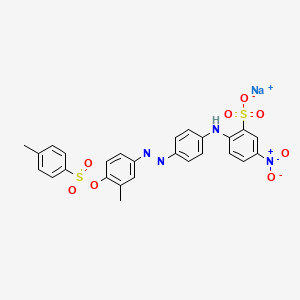
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate, also known as Acid Orange 67, is a synthetic azo dye. It is widely used in various industries, particularly in textile and leather dyeing, due to its vibrant orange color. The compound is characterized by its complex molecular structure, which includes sulphonate, azo, and nitro functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of p-toluidine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)aniline) under acidic conditions to form the azo compound.
Sulphonation: The resulting azo compound is sulphonated using sulfuric acid to introduce the sulphonate group, yielding the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form the corresponding amines.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulphonate group.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in analytical chemistry for titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile and leather dyeing, as well as in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo and sulphonate groups. The azo group is responsible for the compound’s vibrant color, while the sulphonate group enhances its solubility in water. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Orange 7: Another azo dye with similar applications but different molecular structure.
Acid Red 88: A sulphonated azo dye used in textile dyeing.
Direct Blue 1: A direct dye with a similar azo structure but different functional groups.
Uniqueness
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
83006-49-9 |
|---|---|
Molekularformel |
C26H21N4NaO8S2 |
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
sodium;2-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C26H22N4O8S2.Na/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
SKFIFCOCLZVGGJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


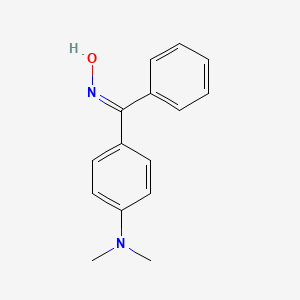

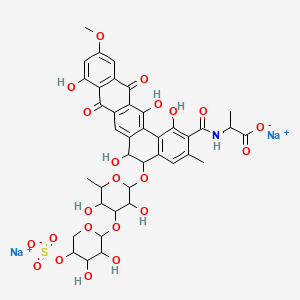

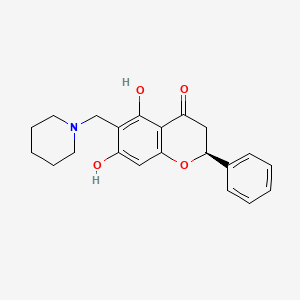



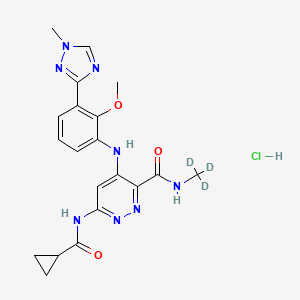
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
